molecular formula C11H10OS B14319041 7-(Thiophen-2-YL)hepta-2,4,6-trienal CAS No. 111260-65-2

7-(Thiophen-2-YL)hepta-2,4,6-trienal

Cat. No.: B14319041
CAS No.: 111260-65-2
M. Wt: 190.26 g/mol
InChI Key: LKLWJCRDVBDSIJ-UHFFFAOYSA-N
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Description

7-(Thiophen-2-YL)hepta-2,4,6-trienal is a chemical compound that features a thiophene ring attached to a hepta-2,4,6-trienal chain. Thiophene is a five-membered aromatic ring containing a sulfur atom, which is known for its stability and aromaticity. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-2-YL)hepta-2,4,6-trienal typically involves the formation of the hepta-2,4,6-trienal chain followed by the introduction of the thiophene ring. One common method is the condensation reaction between a thiophene derivative and a hepta-2,4,6-trienal precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The compound is then purified through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-2-YL)hepta-2,4,6-trienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(Thiophen-2-YL)hepta-2,4,6-trienal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Thiophen-2-YL)hepta-2,4,6-trienal involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thiophen-2-YL)hepta-2,4,6-trienal is unique due to its combination of a thiophene ring and a hepta-2,4,6-trienal chain, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

111260-65-2

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

7-thiophen-2-ylhepta-2,4,6-trienal

InChI

InChI=1S/C11H10OS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h1-10H

InChI Key

LKLWJCRDVBDSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC=CC=CC=O

Origin of Product

United States

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